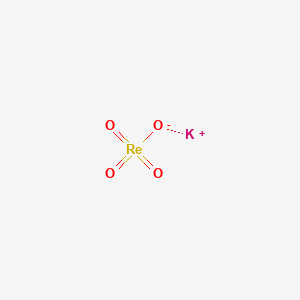

Potassium perrhenate

Overview

Description

Synthesis Analysis

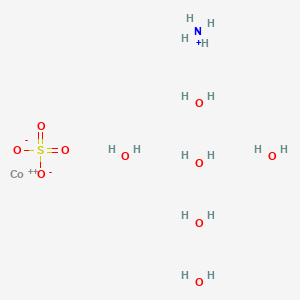

The synthesis of potassium perrhenate often involves the processing of ammonium perrhenate, which is obtained from aqueous solutions. Leszczyńska-Sejda et al. (2007) described the production of perrhenic acid from ammonium perrhenate solutions using ion exchange methods, which is a crucial step towards obtaining this compound through subsequent chemical reactions (Leszczyńska-Sejda et al., 2007). Furthermore, Zagorodnyaya et al. (2018) explored the purification of ammonium perrhenate solutions from potassium impurities, highlighting the significance of purity in the synthesis process (Zagorodnyaya et al., 2018).

Molecular Structure Analysis

The molecular structure of this compound is characterized by the tetrahedral coordination of the ReO₄⁻ anion. The ultraviolet absorption spectrum, as studied by Custers (1937), provides insights into the electronic structure and bonding within the molecule, with specific absorption bands indicating the nature of its molecular orbitals (Custers, 1937).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including redox processes and ligand exchange reactions. For instance, Spradau and Katzenellenbogen (1998) discussed the preparation of cyclopentadienyltricarbonylrhenium complexes using this compound, illustrating its reactivity and utility in organometallic chemistry (Spradau & Katzenellenbogen, 1998).

Physical Properties Analysis

The physical properties of this compound, such as solubility and crystalline structure, are essential for its application in various fields. Chan (1975) investigated the activity coefficients of this compound in aqueous mixtures, providing valuable data on its solubility and interactions with other ions in solution (Chan, 1975).

Chemical Properties Analysis

The chemical properties of this compound, including its stability, reactivity, and interactions with other compounds, are critical for its applications in catalysis and materials science. Research by Sharutin et al. (2009) on the synthesis and structures of tetraphenylantimony perrhenate and tetraphenylantimony chlorate demonstrates the versatility of this compound in forming complex compounds with unique properties (Sharutin et al., 2009).

Scientific Research Applications

Purification of Ammonium Perrhenate Solutions from Potassium by Ion Exchange

This study explored the purification of crude ammonium perrhenate solutions from potassium using cation exchange resins. The method was tested on a pilot scale and successfully applied at a major enterprise in Kazakhstan (Zagorodnyaya et al., 2017).

Evidence for the Existence of a Potassium Rhenium Hydride

Research on the reduction of potassium perrhenate with potassium metal in ethylenediamine-water solution, suggesting the formation of a potassium rhenium hydride (Ginsberg et al., 1960).

The Ultraviolet Absorption Spectrum of this compound

Investigation of the light absorption spectrum of aqueous this compound solutions in the ultraviolet range (Custers, 1937).

Electrochemical Recovery of Rhenium from W–Re Alloys in the Form of Perrhenic Acid

This study focused on the anodic behavior of VR20 alloy in sodium hydroxide solutions and the possibility of high-rate dc electrochemical dissolution to form perrhenic acid (Levin & Levchuk, 2017).

Pharmacology and Toxicology of this compound and Rhenium Trichloride

An investigation into the pharmacologic and toxicologic properties of this compound and rhenium trichloride, finding that this compound was among the least toxic of rare inorganic compounds studied (Haley & Cartwright, 1968).

Activity Coefficients of this compound in Aqueous Mixtures with KCl, NaCl, and KI

The study reported the solubilities of this compound in various aqueous solutions and computed mean ionic activity coefficients (Chan, 1975).

The Temperature Dependence of the Low Frequency Modes in the Raman Spectra of Ammonium Perrhenate and this compound

This study focused on the temperature dependence of the Raman spectrum of this compound, particularly in the low-frequency range (Korppi-Tommola et al., 1981).

Rhenium Pure Quadrupole Resonance Spectrum of this compound

Observation of the pure quadrupole resonance spectrum of polycrystalline this compound, determining the frequencies of transitions for 185Re and 187Re (Rogers & Rao, 1968).

Safety and Hazards

Potassium perrhenate is a strong oxidizer and may intensify fire . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . Personal protective equipment should be used, and all sources of ignition should be removed .

Future Directions

Mechanism of Action

Target of Action

Potassium perrhenate (KReO4) is an inorganic compound It is known to be a strong oxidizer .

Mode of Action

As an oxidizer, it likely interacts with other substances by accepting electrons, leading to changes in the oxidation state of those substances .

Biochemical Pathways

All cells possess a ubiquitous Na-K ATPase exchanger, which pumps Na out of and K into the cell, leading to a K gradient across the cell membrane, which is partially responsible for maintaining the membrane potential .

Pharmacokinetics

It is known that this compound is a white solid that is sparingly soluble in water and ethanol . A study on the volatility of sodium, potassium, and cesium perrhenates using thermogravimetry suggests that the volatility of the perrhenates is likely dependent on the composition of salt in which the perrhenates are dissolved .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the volatility of this compound may be influenced by the temperature and the composition of the salt in which it is dissolved . Additionally, the availability of potassium in soils is of prime importance in maintaining the balance between nutrient use efficiency and sustainable agriculture .

properties

IUPAC Name |

potassium;oxido(trioxo)rhenium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/K.4O.Re/q+1;;;;-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFKRWIFGDGKWLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Re](=O)(=O)=O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

KO4Re | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless crystals; [Alfa Aesar MSDS] | |

| Record name | Potassium perrhenate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16856 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

10466-65-6 | |

| Record name | Potassium perrhenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.854 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5H-Thieno[3,2-b]thiopyran](/img/structure/B77937.png)